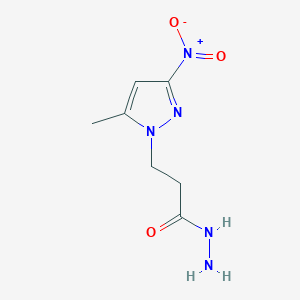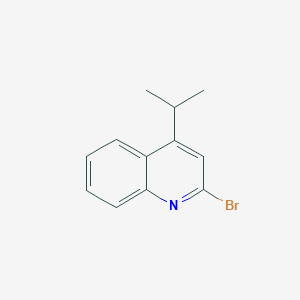
2-Bromo-4-propan-2-ylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the solvent-free Friedlander quinoline synthesis using poly(phosphoric acid) as an assisting agent. Researchers have developed an enhanced method for its preparation. The protocol includes the condensation of easily accessible 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration. This approach has proven effective and prominent for synthesizing quinolines .
Molecular Structure Analysis
The crystal structure of 2-Bromo-4-propan-2-ylquinoline has been analyzed using FT-IR. Additionally, the chemical shifts of its 1H- and 13C NMR spectra have been measured and calculated using various basis sets in the gas phase. The optimized geometry of the quinoline derivative has been compared with experimental X-ray diffraction values. Density functional theory calculations have explored various aspects of the compound’s properties, including noncovalent interactions, Hirshfeld surface analysis, nonlinear optical properties, thermodynamic properties, molecular electrostatic potential, and frontier molecular orbitals .
Aplicaciones Científicas De Investigación
Photoremovable Protecting Groups
2-Bromo-4-propan-2-ylquinoline and its derivatives have been studied for their potential as photoremovable protecting groups. Zhu et al. (2006) explored the use of 8-Bromo-7-hydroxyquinoline (BHQ) in this capacity, highlighting its efficient photolysis under both one-photon and two-photon excitation. This property makes BHQ a promising candidate for regulating biological effectors in cell and tissue culture with light, particularly in two-photon excitation scenarios (Zhu, Pavlos, Toscano, & Dore, 2006).
Synthesis of Bromoquinolines
He et al. (2016) demonstrated the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as a key intermediate. This work contributes to the understanding of bromoquinoline synthesis and its potential applications in organic chemistry (He, Shi, Cheng, Man, & Yang, 2016).
Anticancer Research
An isoquinoline derivative was identified as a potential anticancer agent by Yang et al. (2015). This research highlights the role of isoquinoline derivatives, similar in structure to 2-Bromo-4-propan-2-ylquinoline, in developing new anticancer treatments. The study also focused on targeted delivery mechanisms using transferrin-conjugated liposomes, pointing to the versatility of these compounds in therapeutic contexts (Yang, Yang, Chai, Yang, & Lee, 2015).
Advanced Organic Synthesis
The role of 2-Bromo-4-propan-2-ylquinoline in advanced organic synthesis processes is underscored by Zhou et al. (2009), who developed a tandem four-component reaction involving 2-bromobenzaldehyde to synthesize 1,2-dihydroisoquinolin-1-ylphosphonate. This approach demonstrates the compound's utility in complex chemical reactions (Zhou, Jin, Ye, He, & Wu, 2009).
Propiedades
IUPAC Name |
2-bromo-4-propan-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-8(2)10-7-12(13)14-11-6-4-3-5-9(10)11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSZZTXBIKUIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-propan-2-ylquinoline | |
CAS RN |
2169633-62-7 |
Source


|
| Record name | 2-bromo-4-(propan-2-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2605368.png)
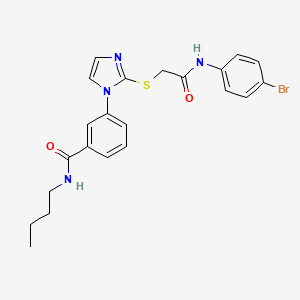
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2605370.png)
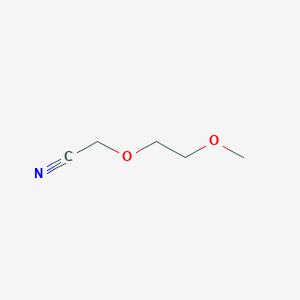
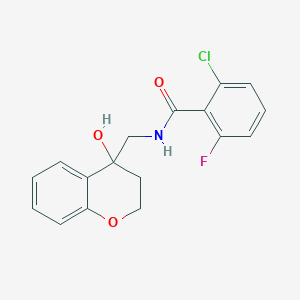
![N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2605376.png)
![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)
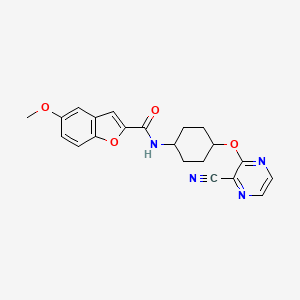
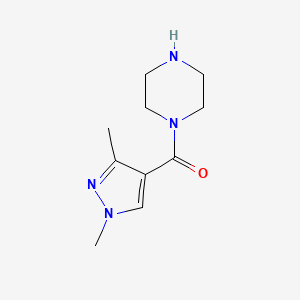
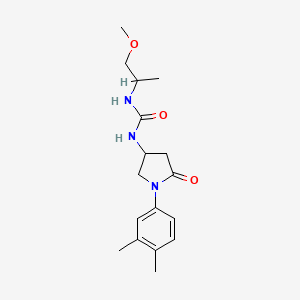
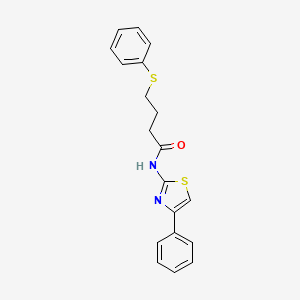
![4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2605386.png)
![7-(4-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2605388.png)
